Predicted Blood-Brain Barrier Permeation and Oral Bioavailability Advantage Over Broader Dihydroisoquinolinone Class
In silico predictions for a series of 1,3-disubstituted 3,4-dihydroisoquinolines, which are close structural analogs to 5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, indicate high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB) [1]. While specific experimental BBB data for the target compound is not publicly available, its calculated ACD/LogP of 5.21 and polar surface area (PSA) of 30 Ų align with the ranges associated with high BBB penetration (LogP >3, PSA <90 Ų). This suggests a potential advantage over less lipophilic dihydroisoquinolinone derivatives, which may not achieve therapeutic CNS concentrations.
| Evidence Dimension | Predicted Blood-Brain Barrier Penetration and Oral Absorption |
|---|---|
| Target Compound Data | Predicted High GI absorption and BBB crossing based on class-level in silico simulation [1]; ACD/LogP: 5.21; Polar Surface Area: 30 Ų |
| Comparator Or Baseline | Other 3,4-dihydroisoquinolin-1(2H)-one derivatives with lower LogP or higher PSA (baseline class features) [1] |
| Quantified Difference | Not quantifiable for a specific comparator; class-level trend suggests that the target compound's profile is consistent with superior CNS exposure potential. |
| Conditions | In silico prediction models (Lipinski's Rule of Five, ADME prediction software) for related 1,3-disubstituted analogs [1]; ACD/Labs Percepta Platform for the specific compound . |
Why This Matters
For research into neurological targets, the predicted BBB penetration profile is a critical differentiator for compound selection, as many analogs fail to achieve adequate CNS exposure.
- [1] Milusheva, M., et al. In silico simulation and spasmolytic activities of some novel 1,3-disubstituted 3,4-dihydroisoquinolines. OUCI. (2024). View Source
